Puberulin

Description

The Compound "Puberuline" as an Indole (B1671886) Alkaloid

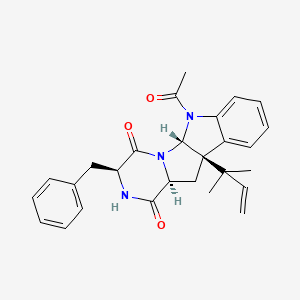

Puberuline is a naturally occurring compound characterized by a complex molecular structure. It is classified within the broad category of indole alkaloids. ontosight.ai These compounds are a significant class of natural products, known for their diverse structures and biological activities. ontosight.aiflorajournal.com The chemical structure of puberuline features a pyrazino-pyrrolo-indole skeleton, adorned with various functional groups including an acetyl group, a prenyl group, and a phenylmethyl group. ontosight.ai The stereochemistry of puberuline is also notable, possessing several chiral centers crucial for its properties. ontosight.ai

Natural products chemistry focuses on compounds isolated from natural sources, such as plants, fungi, and marine organisms. Alkaloids, including indole alkaloids, represent a major group within this field. florajournal.com They are typically nitrogen-containing organic compounds, often found in plants, and are known for their potent biological activities. florajournal.com The study of alkaloids contributes significantly to drug discovery, understanding plant defense mechanisms, and exploring the molecular basis of their interactions with biological systems. florajournal.com

As a naturally occurring indole alkaloid, puberuline contributes to the vast chemical diversity found in nature. While specific studies on the biological activity of puberuline itself are noted as limited, its structural similarity to other bioactive indole alkaloids suggests potential for further investigation in areas such as medicine and agriculture. ontosight.ai Indole alkaloids, in general, have demonstrated a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aicore.ac.uknih.gov

"Puberuline C" as a Distinct C19-Diterpenoid Alkaloid: A Primary Focus of Academic Inquiry

While "puberuline" broadly refers to an indole alkaloid, "Puberuline C" is specifically identified as an architecturally complex C19-diterpenoid alkaloid. researchgate.netnih.govresearchgate.netchemistryviews.orgacs.org This distinction is crucial, as C19-diterpenoid alkaloids belong to a different structural class than indole alkaloids, originating from terpenoid precursors rather than amino acids. florajournal.com Puberuline C has garnered significant academic attention, particularly concerning its total synthesis, due to its intricate structure. researchgate.netnih.govresearchgate.netchemistryviews.orgacs.org

Diterpenoid alkaloids are a diverse class of natural products derived from the amination of natural tetracyclic diterpenes. researchgate.netresearchgate.net They are predominantly found in plants, notably in the Ranunculaceae family, such as Aconitum and Delphinium species. researchgate.netmdpi.comherbmedpharmacol.comresearchgate.net These alkaloids are of significant interest in chemical biology due to their complex structural features, numerous stereocenters, and a wide range of biological activities. researchgate.netmdpi.comresearchgate.net Diterpenoid alkaloids have been reported to exhibit various pharmacological effects, including neurotropic, antimicrobial, antitumor, analgesic, anti-inflammatory, and antiarrhythmic properties. mdpi.comresearchgate.netrsc.orgnih.gov Their interactions with biological targets, such as ion channels, make them valuable for studying neurological and cardiovascular diseases. mdpi.comacs.org

The study and synthesis of complex natural products like Puberuline C present considerable research challenges. These challenges stem from their intricate molecular architectures, which often feature multiple stereogenic centers, fused and bridged ring systems, and a high degree of functionalization. researchgate.netacs.orgnih.govresearchgate.netconsensus.app

Key challenges include:

Structural Complexity and Stereocontrol: The presence of numerous contiguous and quaternary stereocenters makes achieving precise stereochemical control during synthesis difficult. researchgate.netacs.orgconsensus.app Puberuline C, for instance, possesses 12 contiguously aligned stereocenters, three of which are quaternary, within its hexacyclic ring system. researchgate.netacs.org

Synthetic Route Limitations: Developing efficient and practical synthetic routes to construct these complex structures is a major hurdle. nih.govtjnpr.org The synthesis often requires multiple steps and sophisticated chemical transformations. researchgate.netacs.orgrsc.org

Isolation and Purification: Obtaining sufficient quantities of complex natural products from their natural sources can be challenging due to low natural abundance and the laborious processes involved in isolation and purification. nih.govtjnpr.org

Balancing Skeleton Construction and Functional Group Introduction: Designing a synthetic strategy that effectively balances the formation of the complex molecular skeleton with the introduction and manipulation of various functional groups is critical and difficult. consensus.app

Despite these challenges, advancements in synthetic methodologies, including radical cascade reactions and Mukaiyama aldol (B89426) reactions, have enabled the total synthesis of complex diterpenoid alkaloids like Puberuline C. researchgate.netnih.govchemistryviews.orgacs.orgrsc.orgnih.govacs.org These synthetic efforts not only provide access to these rare compounds for further study but also drive the development of new chemical reactions and strategies. researchgate.netacs.orgacs.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,7S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-5-26(3,4)27-16-22-23(32)28-20(15-18-11-7-6-8-12-18)24(33)30(22)25(27)29(17(2)31)21-14-10-9-13-19(21)27/h5-14,20,22,25H,1,15-16H2,2-4H3,(H,28,32)/t20-,22-,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFSGFDEMVYYRX-YSDDDFLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C(NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H]2[C@@](C[C@@H]3N2C(=O)[C@@H](NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926028 | |

| Record name | 6-Acetyl-3-benzyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144606-96-2, 127926-11-8 | |

| Record name | (3S,5aR,10bR,11aS)-6-Acetyl-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(phenylmethyl)-2H-pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144606-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puberuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144606962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-3-benzyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization of Puberuline C

Determination of the Complex Polycyclic Framework

Hexacyclic Ring System Analysis (e.g., 6/7/5/6/6/6-membered ABCDEF-rings)

Puberuline C possesses a hexacyclic ring system, denoted as the ABCDEF rings. nih.govnih.govnih.govnih.gov Analysis has revealed this system to be composed of fused rings with the following sizes: a six-membered A ring, a seven-membered B ring, a five-membered C ring, a six-membered D ring, a six-membered E ring, and a six-membered F ring. nih.govnih.govnih.govnih.gov This specific 6/7/5/6/6/6-membered arrangement is a defining characteristic of the Puberuline C skeleton. nih.govnih.govnih.govnih.gov The successful assembly of this fused hexacyclic system through total synthesis further supports this structural assignment. nih.gov

Stereochemical Investigations

Beyond the connectivity of the atoms and the arrangement of the rings, the precise three-dimensional orientation of the substituents, or stereochemistry, is crucial for defining Puberuline C. The molecule features a high density of stereogenic centers, contributing to its architectural complexity. nih.govnih.govnih.gov

Contiguously Aligned Stereocenters

A notable stereochemical feature of Puberuline C is the presence of 12 contiguously aligned stereocenters. nih.govnih.govnih.gov These consecutive chiral centers contribute significantly to the molecule's rigid and well-defined three-dimensional structure, posing considerable challenges in its chemical synthesis. nih.govnih.govnih.gov Synthetic strategies have been developed to install these stereocenters with high stereoselectivity, such as a radical cascade process that established five contiguous stereocenters. nih.govnih.govnih.gov

Quaternary Carbon Centers

Puberuline C contains three quaternary carbon centers. nih.govnih.govnih.gov These are carbon atoms bonded to four other carbon atoms, and in Puberuline C, they are located at positions C4, C8, and C11. nih.gov The presence of multiple quaternary centers further increases the structural complexity and synthetic difficulty of this natural product. nih.govnih.govnih.gov

Methodologies for Structural Confirmation

The complex structure of Puberuline C has been confirmed through a combination of analytical techniques and synthetic efforts. Total synthesis plays a crucial role in validating the proposed structure by providing a route to synthesize the molecule from simpler precursors with defined connectivity and stereochemistry. nih.govnih.govnih.gov The successful total synthesis of Puberuline C has been reported, confirming the previously assigned structure. nih.govnih.govnih.gov

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, are essential for determining the arrangement of atoms and their spatial relationships within the molecule. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. X-ray crystallography, while not explicitly stated for Puberuline C in the provided snippets, is a powerful technique for unambiguously determining the solid-state structure and stereochemistry of complex molecules and has been used for related diterpenoid alkaloids and synthetic intermediates, suggesting its potential application in Puberuline C characterization. Additionally, computational methods like Density Functional Theory (DFT) calculations have been employed to understand and validate the stereochemical outcomes of key reactions in the synthesis, indirectly supporting structural assignments.

Advanced Spectroscopic Techniques in Structural Elucidation

The structural elucidation of Puberuline C relies heavily on advanced spectroscopic techniques, which provide detailed information about its atomic connectivity, functional groups, and stereochemistry. researchgate.netresearchgate.netmdpi.comfrontiersin.org Key methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netsgst.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, including 1D and 2D techniques, is fundamental in determining the carbon-hydrogen framework and the spatial arrangement of atoms in Puberuline C. researchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netsgst.cn Specifically, 1H and 13C{1H} NMR spectra are recorded to identify different types of protons and carbons within the molecule. rsc.orgfigshare.com Chemical shifts (δ), reported in parts per million (ppm), provide insights into the electronic environment of the nuclei, while coupling constants (J values) from 1H NMR reveal scalar couplings between protons, aiding in the construction of molecular fragments. rsc.orgfigshare.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between different parts of the molecule. sgst.cn COSY reveals correlations between coupled protons, HSQC correlates protons with the carbons to which they are directly attached, and HMBC shows correlations between protons and carbons separated by two or three bonds, helping to piece together the carbon skeleton and identify quaternary carbons. sgst.cn Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine spatial relationships between nuclei, providing information about the molecule's three-dimensional structure and relative stereochemistry. sgst.cn

Research findings indicate that NMR data, including detailed analysis of chemical shifts and coupling patterns, are essential for confirming the proposed structure of Puberuline C. researchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netsgst.cnfigshare.com

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Puberuline C, which is vital for determining its molecular formula and structural subunits. researchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netsgst.cn High-resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to obtain accurate mass measurements of the protonated molecule ([M+H]+), allowing for the precise determination of the elemental composition. researchgate.netrsc.orgresearchgate.netsgst.cn

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermolabile compounds like diterpenoid alkaloids. rsc.orgstudiesinmycology.orgpageplace.de Time-of-Flight (TOF) mass analyzers are often coupled with ESI to provide high resolution and mass accuracy. rsc.orgfigshare.com The fragmentation pattern observed in MS/MS experiments (tandem mass spectrometry) provides structural information by breaking the molecule into smaller, characteristic ions. jst.go.jp Analyzing these fragments helps confirm the presence of specific functional groups and substructures within Puberuline C.

Accurate mass measurements, often achieved using internal mass correction with known standards like protonated puberuline itself, are critical for limiting the number of possible elemental compositions for a given mass peak. studiesinmycology.orgpageplace.deoup.com

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in Puberuline C by analyzing the vibrations of chemical bonds. mdpi.comrsc.orgresearchgate.netsgst.cn Characteristic absorption bands in the IR spectrum correspond to specific functional groups such as hydroxyl, carbonyl, and amine groups, which are known to be present in diterpenoid alkaloids like Puberuline C. researchgate.netresearchgate.net IR spectra are typically recorded as a thin film on a KBr disk. rsc.org

Detailed Research Findings and Data Tables:

One source provided partial 1H NMR data for a compound identified as enone 10, which is an intermediate in the total synthesis of Puberuline C, and noted that its analytical data were identical to previously reported data. figshare.com This highlights the importance of comparing spectroscopic data of synthesized or isolated compounds with known data for structural confirmation.

| Spectroscopic Technique | Information Provided | Key Findings for Puberuline C (Based on Literature) |

| 1D NMR (1H, 13C) | Number and type of protons and carbons, their electronic environment. | Characteristic chemical shifts and signal patterns consistent with a diterpenoid alkaloid structure. rsc.orgfigshare.com |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity between atoms, spatial relationships, identification of quaternary carbons. | Confirmation of the carbon skeleton, ring fusion pattern, and relative stereochemistry. sgst.cn |

| Mass Spectrometry (HR-ESI-MS) | Molecular weight, elemental composition, fragmentation pattern. | Accurate mass of the protonated molecule ([M+H]+) confirming the molecular formula; fragmentation data supporting structural subunits. researchgate.netrsc.orgresearchgate.netsgst.cnstudiesinmycology.orgpageplace.deoup.com |

| IR Spectroscopy | Identification of functional groups. | Presence of characteristic functional groups such as hydroxyl, carbonyl, and amine groups. mdpi.comrsc.orgresearchgate.netsgst.cn |

These advanced spectroscopic techniques, used in combination, provide a comprehensive dataset that allows researchers to confidently elucidate the complex structure of Puberuline C and confirm its identity.

Puberuline C is a complex diterpenoid alkaloid that has attracted scientific interest due to its intricate structure and potential biological activities. Research into this compound primarily focuses on its natural origins, its place within the classification of diterpenoid alkaloids, and the proposed pathways by which it is synthesized in plants.

Natural Abundance and Biosynthetic Pathways of Puberuline C

Cutting Edge Synthetic Strategies for Puberuline C

Historical Context and Evolution of Synthesis Approaches

Historically, synthetic efforts in the field of diterpenoid alkaloids, including the C19-diterpenoid family to which Puberuline C belongs, have focused on constructing their complex polycyclic frameworks and installing diverse functional groups. thieme-connect.comacs.org Early strategies often involved linear approaches, building the molecule step-by-step. acs.org However, the inherent complexity of molecules like Puberuline C, with its dense array of stereocenters and intricate ring fusions, necessitated the development of more convergent and efficient methodologies. acs.org The total synthesis of Puberuline C was first reported relatively recently, marking a milestone in the synthesis of this specific alkaloid. researchgate.netnih.govacs.orgchemistryviews.org This first total synthesis, accomplished from 2-cyclohexenone, integrated radical cascade and Mukaiyama aldol (B89426) reactions as central to its strategy. researchgate.netnih.govacs.orgchemistryviews.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of Puberuline C often involves identifying key bonds whose strategic disconnection simplifies the target molecule into more readily accessible fragments. For Puberuline C, a pivotal intermediate in some synthetic routes is a precursor designed to undergo a radical cyclization cascade to form the B and F rings. nih.gov Disconnections at bonds such as C10–C11, C13–C16, and C8–C17 have been explored to arrive at simplified precursors. nih.gov Another retrosynthetic approach considered the disconnection of the C17–N and C7–C8 bonds, envisioning an N-centered radical cascade for the simultaneous formation of the E and B rings. acs.org While initial attempts with the N-centered radical cascade faced challenges, this highlights the exploration of different disconnection strategies to tackle the complex ring system. acs.org

Total Synthesis Methodologies

The total synthesis of Puberuline C has been achieved through convergent strategies that efficiently assemble functionalized fragments. acs.org A notable approach involves the integration of radical cascade and Mukaiyama aldol reactions. researchgate.netnih.govacs.orgchemistryviews.org Starting from readily available materials like 2-cyclohexenone, the synthesis proceeds through the construction of key fragments, such as the ACE-ring system, which contains the requisite 19 carbons of Puberuline C. researchgate.netnih.govacs.org

Radical Cascade Reactions

Radical cascade reactions have proven to be a powerful tool in the synthesis of complex polycyclic structures like Puberuline C, allowing for the rapid construction of multiple rings and stereocenters in a single operation. researchgate.netnih.govacs.orgnih.govrsc.orgchemistryviews.orgrsc.orgresearchgate.netresearchgate.netresearchgate.net In the context of Puberuline C synthesis, a key radical cascade process is employed to simultaneously construct the seven-membered B-ring and the six-membered F-ring. nih.govnih.govrsc.orgchemistryviews.orgresearchgate.netresearchgate.netresearchgate.net This process is particularly efficient as it establishes five contiguous stereocenters, including two quaternary carbons, without negatively impacting existing polar functionalities. researchgate.netnih.govacs.org

A crucial step in the radical cascade approach to Puberuline C involves the generation of a C11-bridgehead radical. acs.orgnih.govresearchgate.netresearchgate.net This highly reactive species is typically generated from a suitable precursor, such as a tertiary chloride or bromide at the C11 position. researchgate.netnih.govacs.orgnih.gov For instance, the C11-bridgehead radical can be generated via C–Br homolysis. nih.govrsc.orgrsc.org Alternatively, treatment of an AE-ring precursor with Et3B and O2 can generate a reactive C11-bridgehead radical. researchgate.netresearchgate.netdntb.gov.ua The reactivity of this bridgehead radical is key to initiating the subsequent cyclization events that form the central rings of Puberuline C. acs.orgnih.govresearchgate.netresearchgate.net

A significant aspect of the radical cascade strategy is the simultaneous cyclization that forms both the seven-membered B-ring and the six-membered F-ring. nih.govnih.govrsc.orgchemistryviews.orgresearchgate.netresearchgate.netresearchgate.net This is achieved through a highly organized radical cascade process. researchgate.netnih.govacs.org Following the generation of the C11-bridgehead radical, it participates in a 7-endo cyclization with a double bond to form the seven-membered B-ring. nih.govrsc.orgrsc.org The resulting radical then undergoes a 1,5-hydrogen translocation, followed by a transannular 6-exo cyclization to construct the six-membered F-ring. nih.govrsc.orgrsc.org This sequence of events not only forms two rings in a single step but also sets the stereochemistry of multiple contiguous stereocenters. nih.govrsc.orgrsc.org

Radical-polar crossover mechanisms can play a role in the synthesis of Puberuline C precursors. nih.gov In some radical-based strategies explored for assembling the ACE-ring substructure, a C11-bridgehead radical generated by the action of Et3B and O2 can sequentially add to a C-ring fragment and an aldehyde via a radical-polar crossover mechanism. researchgate.netresearchgate.netdntb.gov.ua This process allows for the single-step coupling of multiple components and the efficient construction of complex substructures. researchgate.netresearchgate.netdntb.gov.ua

Stereocenter Installation during Radical Cascades

Radical cascade reactions have proven to be a powerful tool for the simultaneous construction of multiple rings and the installation of contiguous stereocenters in the synthesis of Puberuline C. One notable strategy involves the generation of a C11-bridgehead radical from a stable tertiary chloride precursor within an ACE-ring structure. researchgate.netnih.govacs.org This radical participates in a highly organized cascade process that leads to the simultaneous cyclization of the B- and F-rings. researchgate.netnih.govacs.org This single step is capable of installing five contiguous stereocenters, including two quaternary carbons, without adversely affecting existing polar functionalities within the molecule. researchgate.netnih.govacs.org Another radical-based approach involves a sequence initiated by C-Br homolysis, leading to a C11-bridgehead radical that undergoes a 7-endo cyclization, followed by a 1,5-hydrogen translocation and a transannular 6-exo cyclization. rsc.orgnih.govrsc.org This process concurrently forms the B- and F-rings and establishes the stereochemistry of five contiguous carbons, including two quaternary centers (C8, C11) and three tertiary centers (C9, C10, C17). rsc.orgnih.gov

Stereoselective Mukaiyama Aldol Reactions

Stereoselective Mukaiyama aldol reactions play a crucial role in the construction of the hexacyclic core of Puberuline C, particularly in forging the D-ring and establishing specific stereocenters. researchgate.netnih.govacs.orgnih.govrsc.org

D-Ring Forging

The D-ring of Puberuline C, a six-membered ring, has been successfully forged using an intramolecular Mukaiyama aldol reaction. researchgate.netnih.govacs.org This transformation is typically performed between a silyl (B83357) enol ether and an acetal (B89532) moiety within a suitable advanced intermediate. researchgate.netnih.govacs.org The reaction is realized by employing a combination of Lewis acids, such as SnCl4 and ZnCl2, to promote the stereoselective cyclization and complete the formation of the hexacyclic framework. researchgate.netnih.govacs.org In one synthetic route, the Mukaiyama aldol reaction was the final cyclization step in constructing the entire hexacycle, following a radical-based cyclization/translocation/cyclization process that formed the B and F rings. nih.govrsc.org

Double Mannich Reactions for Ring Fusion

Double Mannich reactions are employed as an efficient method for the fusion of specific rings within the Puberuline C structure, contributing to the assembly of the complex polycyclic system. nih.govacs.orgrsc.orgrsc.org

A- and E-Ring Assembly

The A- and E-rings of Puberuline C are assembled and fused through a double Mannich reaction. nih.govacs.orgchemistryviews.orgrsc.orgrsc.org This reaction is initiated from a precursor such as 2-cyclohexenone, which forms the A ring. chemistryviews.org The double Mannich reaction then facilitates the introduction and cyclization of the E ring, effectively fusing the two rings. chemistryviews.orgrsc.org This process is significant as it establishes key structural elements and can introduce tetrasubstituted carbons, such as at positions C4 and C11. rsc.org

Sonogashira Coupling and Fragment Assembly

Sonogashira coupling is a valuable tool in the synthesis of Puberuline C for the coupling of molecular fragments, particularly in attaching the C-ring to the growing molecular framework. nih.govacs.orgrsc.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scribd.com In the context of Puberuline C synthesis, Sonogashira coupling has been utilized to attach the C-ring, a five-membered ring, to an intermediate containing the fused A and E rings. nih.govacs.org This fragment assembly step is crucial for efficiently building the carbon skeleton of Puberuline C, leading to ACE-rings with the correct number of carbons (19) required for the target molecule. researchgate.netnih.govacs.org

Other Strategic Transformations

Beyond the key reactions mentioned, several other strategic transformations have been explored and utilized in the synthesis of Puberuline C and related diterpenoid alkaloids. These include oxidative dearomatization, Wagner-Meerwein rearrangement, and intramolecular aziridination, which contribute to the construction and rearrangement of the complex ring system and the introduction of functionality. chemistryviews.orgresearchgate.netacs.orgacs.orgrsc.orgdntb.gov.uarsc.orgacs.orgacs.org

Oxidative dearomatization, often followed by a Diels-Alder cycloaddition sequence, has been employed to form bicyclic ring units and their derivatives found in complex diterpenoid alkaloids. acs.orgrsc.orgrsc.org This strategy can be used to transform aromatic rings into reactive intermediates for subsequent cyclization reactions. acs.orgrsc.orgrsc.org

Wagner-Meerwein rearrangement is a carbocation rearrangement that can be used to reorganize the carbon skeleton of polycyclic structures. rsc.orgrsc.orgacs.org This rearrangement has been applied in the synthesis of related diterpenoid alkaloids to transform ring systems, such as reorganizing a 6/6-membered ring system into a 7/5-membered BC-ring system. rsc.orgrsc.org

Intramolecular aziridination involves the formation of a three-membered aziridine (B145994) ring within a molecule. acs.orgacs.org This transformation can be used to introduce nitrogen into a ring system and create reactive intermediates for further functionalization or cyclization. acs.orgacs.org While direct application in the latest Puberuline C synthesis is not explicitly detailed in the provided snippets, intramolecular aziridination has been explored in synthetic studies towards related C19-diterpenoid alkaloids for constructing nitrogen-containing rings and setting up subsequent radical cyclizations. acs.orgacs.org

These diverse synthetic strategies highlight the ingenuity required to construct the highly complex molecular architecture of Puberuline C, demonstrating the power of modern organic synthesis in tackling challenging natural product targets.

Efficiency and Yield Considerations in Multi-Step Syntheses

Key steps in a multi-step synthesis require particular attention to yield optimization. For example, the construction of the fused hexacyclic ring system, a core feature of Puberuline C, has been approached through various strategies, including radical-based cyclization/translocation/cyclization processes and Mukaiyama aldol reactions. chemistryviews.orgnih.gov The yields of these key cyclization events are critical for building the complex scaffold efficiently. One reported synthesis of a simplified model compound of puberuline C, which retained the entire hexacyclic framework, involved assembling the 6/7/5/6/6/6-membered ring system in 18 steps from 2-(ethoxycarbonyl)cyclohexanone. researchgate.netnih.gov Specific reaction yields for certain intermediates in synthetic routes towards Puberuline C or related complex structures highlight the variability and the importance of optimizing reaction conditions. For instance, an enone intermediate was obtained in 55% yield in one synthetic sequence. figshare.com Another approach involving the formation of an amide furnished the product in 54% yield (64% based on recovered starting material). acs.org The formation of an epoxyketone intermediate was achieved in 62% yield over two steps. acs.org

Below is an example table illustrating reported yields for specific steps in related complex molecule syntheses, providing context for the types of yields encountered in this field:

| Transformation Type | Product/Intermediate | Reported Yield | Citation |

| Enone Formation | Enone 10 | 55% | figshare.com |

| Amide Formation (Aminolysis of Lactone) | Amide 30 | 54% (64% BRSM) | acs.org |

| Epoxyketone Formation (Two steps) | Epoxyketone 9 | 62% | acs.org |

Computational Chemistry in Synthesis Design (e.g., DFT calculations for reaction course)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly important role in the design and optimization of complex molecule synthesis, including targets like Puberuline C. researchgate.netmdpi.com DFT calculations can provide valuable insights into reaction mechanisms, transition states, activation energies, and the relative stabilities of intermediates and products. This information can help predict reaction outcomes, understand selectivity (chemo-, regio-, and stereoselectivity), and guide the choice of reagents and conditions. researchgate.netmdpi.com

In the context of Puberuline C synthesis, computational studies have been employed to examine specific aspects of key transformations. For example, the stereoselective radical cyclization, a crucial step in constructing the fused ring system, has been computationally examined using DFT. researchgate.net These calculations can help elucidate the factors that govern the stereochemical outcome of the reaction, allowing chemists to design more selective synthetic routes.

DFT calculations can also be used to assess the feasibility of proposed reaction pathways and to identify potential competing reactions. By calculating the relative energies of different transition states, researchers can predict which pathway is kinetically favored. mdpi.com This is particularly useful for complex systems like the hexacyclic core of Puberuline C, where multiple reaction pathways might be possible. researchgate.net

Furthermore, computational chemistry can aid in understanding non-covalent interactions and conformational preferences that can influence reactivity and selectivity in complex molecular scaffolds. figshare.com While specific detailed examples of DFT calculations directly applied to every step of Puberuline C's total synthesis might be dispersed across various publications, the general principle of using DFT to understand and predict reactivity in complex organic synthesis is well-established and applicable. mdpi.comacs.org

Computational tools, such as Gaussian programs, are commonly used for performing DFT calculations in the context of synthesis design. figshare.com These calculations can provide data on relative Gibbs free energies, which are informative for understanding reaction thermodynamics at a given temperature and pressure. figshare.com The integration of computational methods with experimental work allows for a more rational and efficient approach to tackling the challenges posed by the synthesis of complex natural products like Puberuline C. mdpi.com

| Computational Method | Application in Synthesis Design | Benefit | Citation |

| DFT Calculations | Examining stereoselective radical cyclization | Elucidating stereochemical control | researchgate.net |

| DFT Calculations | Predicting reaction outcomes and understanding selectivity | Guiding reagent and condition selection | mdpi.com |

| DFT Calculations | Assessing feasibility of reaction pathways and identifying competitors | Informing synthetic route design | mdpi.com |

| DFT Calculations | Calculating relative Gibbs free energies | Understanding reaction thermodynamics | figshare.com |

Advanced Analytical Methodologies for Puberuline and Analogues

Extraction and Purification from Complex Matrices

The initial step in the analysis of Puberuline from natural sources involves its extraction from complex plant matrices. Given the structural similarities to other C19-diterpenoid alkaloids, a multi-step process involving solvent extraction and acid-base partitioning is typically employed to isolate the crude alkaloid fraction.

The general procedure commences with the air-drying and powdering of the plant material to increase the surface area for efficient extraction. The powdered material is then subjected to extraction with an organic solvent, often methanol (B129727) or ethanol, sometimes with the addition of a weak base like ammonia (B1221849) to ensure the alkaloids are in their free base form, which enhances their solubility in organic solvents.

Following extraction, a liquid-liquid partitioning cleanup is performed. The crude extract is dissolved in an acidic aqueous solution (e.g., tartaric acid or sulfuric acid solution) to convert the alkaloids into their salt forms, which are water-soluble. google.com This aqueous solution is then washed with a nonpolar organic solvent, such as diethyl ether or chloroform (B151607), to remove neutral and weakly acidic impurities. Subsequently, the aqueous layer is basified with a base like ammonia or sodium carbonate to a pH of 9-10, converting the alkaloid salts back to their free bases. The free alkaloids are then extracted into an immiscible organic solvent like chloroform or dichloromethane. This acid-base extraction is a critical step for separating the alkaloids from other plant constituents. daneshyari.com

Further purification of the crude alkaloid extract is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method. The column is typically eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity, for instance, with mixtures of chloroform and methanol. daneshyari.com More advanced techniques like Centrifugal Partition Chromatography (CPC) and High-Speed Counter-Current Chromatography (HSCCC) have also been successfully applied for the purification of diterpenoid alkaloids, offering high-resolution separation and high recovery rates. nih.gov Recrystallization can also be employed as a final purification step to obtain high-purity crystalline alkaloids. daneshyari.comresearchgate.net

Representative Data for Extraction and Purification of C19-Diterpenoid Alkaloids Note: Specific data for Puberuline is not available. The following table presents typical parameters for analogous compounds.

| Step | Method | Typical Solvents/Reagents | Purpose |

|---|---|---|---|

| Initial Extraction | Maceration or Soxhlet | Methanol, Ethanol, Dichloromethane (often with aqueous ammonia) | Extraction of total alkaloids from plant material |

| Acid-Base Partitioning | Liquid-Liquid Extraction | Aqueous Tartaric Acid/Sulfuric Acid, Chloroform/Diethyl Ether, Aqueous Ammonia/Sodium Carbonate | Separation of alkaloids from neutral/acidic impurities |

| Purification | Column Chromatography | Silica gel, Alumina; Chloroform-Methanol gradient | Isolation of individual alkaloids |

| Counter-Current Chromatography (CCC/HSCCC) | Two-phase solvent systems (e.g., n-hexane-ethyl acetate-methanol-water) | High-resolution separation and purification |

Chromatographic Techniques

Chromatographic methods are indispensable for the separation and quantification of Puberuline and its analogues from purified extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the analysis of C19-diterpenoid alkaloids. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, typically utilizing a C18 column. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govresearchgate.net The choice of buffer is crucial for achieving good peak shape and resolution for these basic compounds. Buffers like ammonium (B1175870) bicarbonate or triethylamine, adjusted to a specific pH, are frequently used to suppress the ionization of the alkaloids and reduce peak tailing. nih.govnih.gov

Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate the complex mixture of alkaloids present in a sample. researchgate.netnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, typically at a wavelength around 235-240 nm where many diterpenoid alkaloids exhibit absorbance. nih.govnih.gov

Representative HPLC Parameters for C19-Diterpenoid Alkaloid Analysis Note: Specific data for Puberuline is not available. The following table presents a typical gradient program for analogous compounds.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Ammonium bicarbonate buffer (pH adjusted) |

| Gradient | 0-20 min: 20-40% A; 20-40 min: 40-60% A |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

Gas Chromatography (GC)

Gas chromatography can also be employed for the analysis of diterpenoid alkaloids, although their low volatility and high polarity often necessitate derivatization prior to analysis. Silylation is a common derivatization technique, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the compound. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. thermofisher.com

The derivatized sample is then injected into the GC system, which is typically equipped with a capillary column coated with a nonpolar stationary phase like 5% phenyl polymethylsiloxane. nih.gov A temperature program is used to separate the compounds based on their boiling points and interactions with the stationary phase. nih.gov Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural identification.

Representative GC-MS Parameters for Derivatized Alkaloid Analysis Note: Specific data for Puberuline is not available. The following table presents typical parameters for analogous compounds.

| Parameter | Condition |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl polymethylsiloxane stationary phase |

| Carrier Gas | Helium |

| Temperature Program | Initial temp: 80°C, ramp to 280°C at 10°C/min, hold for 10 min |

| Detector | Mass Spectrometer (MS) |

Spectroscopic Identification and Quantification

Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of Puberuline and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For C19-diterpenoid alkaloids, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structure determination.

¹H NMR spectra provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectra reveal the number of different carbon atoms in the molecule and their chemical shifts provide clues about their functional groups. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons in the molecule, allowing for the complete assignment of all ¹H and ¹³C signals and the elucidation of the complex ring system of these alkaloids. researchgate.netresearchgate.net

Representative ¹H and ¹³C NMR Data for a C19-Diterpenoid Alkaloid Skeleton Note: Specific data for Puberuline is not available. The following table presents typical chemical shift ranges for analogous compounds.

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aliphatic CH, CH₂, CH₃ | 0.8 - 3.5 | 15 - 60 |

| CH-O (e.g., attached to hydroxyl or ether) | 3.0 - 5.0 | 60 - 90 |

| Quaternary Carbons | - | 30 - 60 |

| Carbonyl (Ester) | - | 165 - 175 |

Mass Spectrometry (MS, ESI-TOF)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For complex alkaloids like Puberuline, soft ionization techniques such as Electrospray Ionization (ESI) are preferred as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular weight. nih.gov

High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. mdpi.com Tandem mass spectrometry (MS/MS) experiments, where the protonated molecular ion is isolated and fragmented, are used to study the fragmentation pathways of the molecule. The resulting fragment ions provide valuable information about the different structural motifs within the alkaloid, aiding in its identification and structural elucidation. nih.gov

Representative HR-ESI-MS Fragmentation Data for a C19-Diterpenoid Alkaloid Note: Specific data for Puberuline is not available. The following table presents typical fragmentation patterns for analogous compounds.

| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Corresponding Neutral Loss |

|---|---|---|

| e.g., 646.3 (Aconitine) | 614.3 | CH₃OH (Methanol) |

| 586.3 | CH₃COOH (Acetic Acid) | |

| 526.2 | CH₃COOH + CH₃OH |

UV/Vis Spectrophotometry

Ultraviolet-Visible (UV/Vis) spectrophotometry is a valuable analytical technique for the characterization of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In the context of Puberuline and its analogues, particularly C19-diterpenoid alkaloids, UV/Vis spectrophotometry can provide key information about the presence of aromatic rings and other conjugated systems within their complex structures.

While specific UV/Vis spectral data for Puberuline is not extensively detailed in the currently available scientific literature, the analysis of its structural analogues, especially those isolated from the Aconitum genus, offers significant insights into its expected spectrophotometric properties. Many C19-diterpenoid alkaloids feature a benzoate (B1203000) group or other aromatic moieties, which are primary chromophores responsible for UV absorption.

Research on various aconitine-type C19-diterpenoid alkaloids indicates that the presence of a monosubstituted aromatic ring, such as a benzoate group, typically results in characteristic absorption bands in the UV region. For instance, studies on alkaloids containing a benzoate group often report absorption maxima (λmax) in the range of 230 to 280 nm. These absorptions are attributed to the π → π* electronic transitions within the benzene (B151609) ring of the benzoate moiety.

For example, in a study of new C19-diterpenoid alkaloids from Aconitum carmichaeli, compounds bearing a benzoate group were characterized, and their structural elucidation was supported by various spectroscopic methods, including UV spectrophotometry. sci-hub.se Similarly, the analysis of Aconitum alkaloids in dietary supplements and botanical materials often utilizes liquid chromatography coupled with UV detection, with the detection wavelength typically set around 235 nm to monitor for these types of compounds. nih.gov

Below is a table summarizing representative UV absorption data for some C19-diterpenoid alkaloids that are structurally related to Puberuline, highlighting the influence of the aromatic chromophore.

| Compound/Analog Type | Chromophore | Typical λmax (nm) | Reference |

| Aconitine-type Alkaloids | Benzoate group | ~235 | nih.gov |

| Carmichaenine A | Benzoate group | Not specified | sci-hub.se |

| Novolunine A | 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate | Not specified | jst.go.jp |

It is important to note that while the core structures of these alkaloids are similar, variations in functional groups and stereochemistry can lead to shifts in the absorption maxima. The absence of a significant chromophore, such as an aromatic ring, would result in a lack of strong absorption in the 220-400 nm region. Therefore, UV/Vis spectrophotometry serves as a rapid and effective preliminary method for identifying the presence of such aromatic systems in novel diterpenoid alkaloids like Puberuline.

Future Directions in Puberuline Research

Strategies for Sustainable Supply of Puberuline C

The limited natural supply of Puberuline C has historically impeded detailed bioactivity studies. chemistryviews.org Addressing this bottleneck requires the development of efficient and scalable methods for its production. Future research will focus on advancing synthetic strategies and exploring alternative approaches like semi-synthesis and biocatalysis.

Continued Advancements in Total Synthesis

Significant progress has been made in the total synthesis of Puberuline C, with the first total synthesis reported involving a 32-step route from 2-cyclohexenone. researchgate.netchemistryviews.orgnih.gov Key transformations in this synthesis included radical cascade and Mukaiyama aldol (B89426) reactions. researchgate.netnih.gov Another approach involved assembling the hexacyclic ring system in 18 steps utilizing a radical-based cyclization/translocation/cyclization process. rsc.orgrsc.org

Future directions in total synthesis aim to develop more concise, efficient, and stereoselective routes. This includes exploring novel reaction methodologies and strategies to streamline the construction of the complex ring system and introduce the required functionalities and stereocenters. researchgate.netacs.orgacs.org The goal is to make synthetic Puberuline C more accessible for research and potential development.

Semi-Synthesis and Biocatalysis Approaches

Semi-synthesis, which involves modifying naturally abundant precursors to obtain the target molecule, offers a potential avenue for a more sustainable supply compared to isolation from limited natural sources. Biocatalysis, utilizing enzymes or microorganisms to perform specific chemical transformations, presents an environmentally friendly and potentially highly selective approach to synthesize complex molecules like Puberuline C or its intermediates. grc.orgresearchgate.netresearchgate.net

Future research will investigate identifying suitable natural precursors and developing efficient semi-synthetic routes. Simultaneously, exploring and engineering enzymes or microbial systems capable of catalyzing key steps in the synthesis of Puberuline C or its structural motifs could provide a sustainable and potentially cost-effective production method. grc.orgresearchgate.netu-tokyo.ac.jp

Exploration of Novel Puberuline C Derivatives and Analogues

The unique structural features of Puberuline C make it an interesting scaffold for the development of novel compounds with potentially enhanced or altered biological activities. chemistryviews.orgacs.orgresearchgate.net

Rational Design based on SAR

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the Puberuline C structure impact its biological activity. researchgate.net By systematically altering different parts of the molecule and evaluating the resulting bioactivity, researchers can gain insights into the key structural features responsible for its effects. jst.go.jpsrce.hr

Future research will involve the rational design of Puberuline C derivatives and analogues based on emerging SAR data. This includes targeting specific functional groups and ring systems for modification to optimize desired properties, such as potency, selectivity, and metabolic stability. srce.hrmdpi.com

Development of New Chemical Entities with Targeted Bioactivity

Based on the insights gained from SAR studies and the rational design process, future efforts will focus on the development of New Chemical Entities (NCEs) inspired by the Puberuline C scaffold. epfl.chwikipedia.orgnih.gov NCEs are novel compounds not previously approved as drugs, and their development involves synthesizing and evaluating compounds with targeted bioactivity for specific therapeutic applications. wikipedia.orgnih.govuniurb.it

This will involve synthesizing a library of Puberuline C analogues with diverse structural modifications and evaluating their biological effects in various assay systems. The aim is to identify lead compounds with improved efficacy, specificity, and pharmacological profiles for potential therapeutic development.

Comprehensive in vitro and in vivo Pharmacological Characterization

A thorough understanding of the biological activities of Puberuline C and its derivatives requires comprehensive in vitro and in vivo pharmacological characterization. epfl.chnih.govnih.gov

Future research will involve conducting a wide range of in vitro assays to investigate the cellular and molecular mechanisms of action of Puberuline C and its analogues. This includes studying their interactions with potential biological targets, evaluating their effects on cellular pathways, and assessing their activity in relevant disease models using cell lines. nih.govnih.gov

Elucidation of Specific Molecular Targets and Pathways

Research into the specific molecular targets and pathways modulated by Puberuline is still in its early stages, largely due to the limited natural supply of the compound which has historically hindered detailed bioactivity studies. chemistryviews.org However, as a member of the C19-diterpenoid alkaloid family, Puberuline's potential biological activities are often inferred from the known properties of related compounds, many of which exhibit diverse pharmacological effects. chemistryviews.orgontosight.airesearchgate.netrsc.org

Techniques such as photoaffinity labeling (PAL) are valuable strategies for identifying ligand-binding sites and protein targets, which could be applied to Puberuline research to reveal its molecular targets and investigate affected signaling pathways and protein-protein interactions. enamine.net While specific studies detailing Puberuline's direct interaction with particular proteins or its influence on defined signaling cascades are limited in the provided search results, the broader study of natural products, including other alkaloids and terpenoids, highlights various mechanisms of action. These can include the modification of DNA/RNA, permeabilization of cell membranes, inhibition of protein and cell wall synthesis, and modulation of cellular membrane gradients. mdpi.comnih.gov For instance, some terpenoids are known to disrupt bacterial cell membranes due to their lipophilicity. nih.gov

Further research is needed to specifically identify the proteins, enzymes, or receptors that Puberuline interacts with and to map the downstream biological pathways that are subsequently affected. The development of scalable synthetic routes to Puberuline C is expected to facilitate such detailed biological investigations. chemistryviews.org

Potential Therapeutic Applications

The potential therapeutic applications of Puberuline are suggested by its classification as an indole (B1671886) alkaloid and a C19-diterpenoid alkaloid, families of natural products known for diverse biological activities. ontosight.airsc.org While specific studies on the therapeutic uses of Puberuline itself are limited, research on related indole alkaloids and diterpenoid alkaloids indicates potential in several areas. ontosight.airesearchgate.netrsc.org

Indole alkaloids, in general, have been found to possess antimicrobial, antiviral, and anticancer properties. ontosight.ai C19-diterpenoid alkaloids, often isolated from plants used in traditional medicine for their anti-inflammatory, analgesic, and anti-rheumatic activities, also show a range of biological activities, including anti-inflammatory, antitumor, antibacterial, analgesic, and cardioprotective effects. rsc.orgresearchgate.net

Puberuline C was isolated from Aconitum barbatum var. puberulum, a plant used in traditional Chinese medicine. rsc.org While the specific activities of Puberuline C from this source require further investigation, the traditional uses of the plant and the known properties of related alkaloids suggest potential therapeutic relevance. rsc.orgnih.gov

The limited natural supply of Puberuline C has been a barrier to detailed bioactivity studies and the exploration of its therapeutic potential. chemistryviews.org However, advancements in its total synthesis are expected to provide greater access to the compound, enabling more comprehensive biological characterization and investigation into its potential as a therapeutic agent. chemistryviews.orgontosight.ai

Impact on Organic Synthesis and Natural Product Chemistry

The structural complexity of Puberuline, particularly Puberuline C with its fused 6/7/5/6/6/6-membered ring system and multiple stereocenters, makes it a challenging target for chemical synthesis. chemistryviews.orgresearchgate.netrsc.orgacs.orgresearchgate.netnih.gov This complexity drives innovation in organic synthesis, pushing the development of new strategies and methodologies for constructing intricate molecular architectures. researchgate.netacs.orgresearchgate.netnih.govacs.org

The first total synthesis of Puberuline C was a significant achievement in organic chemistry. chemistryviews.orgresearchgate.netacs.orgresearchgate.netnih.gov This synthesis involved key transformations such as a double Mannich reaction to form the A and E rings, Sonogashira coupling to attach the C ring, a radical cascade reaction to simultaneously close the B and F rings and install multiple stereocenters, and an intramolecular Mukaiyama aldol reaction to form the D ring. chemistryviews.orgresearchgate.netacs.orgresearchgate.netnih.gov This work not only provided access to Puberuline C for further study but also demonstrated the power of these synthetic methods for assembling complex polycyclic systems. chemistryviews.orgresearchgate.netacs.orgresearchgate.netnih.gov

The successful synthesis of Puberuline C contributes to the broader field of natural product chemistry by providing a synthetic route to a previously inaccessible compound. chemistryviews.orgontosight.ai This allows for more detailed biological evaluation than is possible through isolation from natural sources alone. Furthermore, the strategies and reactions developed during the synthesis of Puberuline C can potentially be applied to the synthesis of other complex diterpenoid alkaloids and natural products, advancing the state of the art in constructing challenging molecular frameworks. chemistryviews.orgresearchgate.net The development of efficient synthetic routes is crucial for exploring the biological profiles of natural products and serves as a reference for preparing other structurally fascinating compounds. acs.org

Q & A

Q. What established protocols are recommended for isolating Puberuline from natural sources?

Methodological Answer: Puberuline isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Key steps include:

- Solvent selection : Polar solvents optimize extraction of alkaloids like Puberuline .

- Fraction monitoring : TLC with UV/fluorescence detection ensures purity tracking during isolation .

- Yield quantification : Gravimetric analysis post-lyophilization confirms yield (Table 1).

Table 1: Example Isolation Protocol

| Step | Method | Solvent System | Yield (%) |

|---|---|---|---|

| Extraction | Maceration (48h) | Ethanol:H₂O (7:3) | 0.12 |

| Purification | Silica gel CC | CH₂Cl₂:MeOH (95:5) | 0.08 |

Q. Which spectroscopic techniques are most reliable for confirming Puberuline’s molecular structure?

Methodological Answer: A combination of NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HR-MS) is standard. Critical considerations:

Q. What in vitro assays are commonly used to assess Puberuline’s bioactivity?

Methodological Answer: Standard assays include:

Q. How is the purity of Puberuline samples quantified in pharmacological studies?

Methodological Answer:

Q. What are the documented solubility properties of Puberuline in different solvents?

Methodological Answer: Solubility profiles guide formulation:

- High solubility : DMSO, methanol (for stock solutions).

- Low solubility : Aqueous buffers (require sonication or surfactants) .

Advanced Research Questions

Q. How can researchers address discrepancies in Puberuline’s reported pharmacological efficacy across cell lines?

Methodological Answer:

Q. What advanced computational models predict Puberuline’s interaction with biological targets?

Methodological Answer:

Q. What novel synthetic routes have been explored to overcome Puberuline’s low natural abundance?

Methodological Answer:

Q. How do variations in extraction methodologies impact the yield and bioactivity of Puberuline?

Methodological Answer:

- Comparative design : Test Soxhlet vs. ultrasound-assisted extraction (Table 2) .

- Bioactivity correlation : LC-MS/MS to link metabolite profiles with antimicrobial activity .

Table 2: Extraction Method Comparison

| Method | Time (h) | Yield (%) | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| Soxhlet | 24 | 0.10 | 12.5 |

| Ultrasound | 2 | 0.15 | 6.25 |

Q. What metabolomic approaches elucidate Puberuline’s biosynthetic pathways in source organisms?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.